3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide chemical properties
3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide chemical properties
Technical Guide: 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide
CAS Registry Number: 1036534-16-3 Molecular Formula: C₁₂H₁₇ClN₂O₂S Molecular Weight: 288.79 g/mol [1][2][3]
Executive Summary
3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide is a specialized pharmacophore intermediate used primarily in the development of diuretic agents and carbonic anhydrase inhibitors. Structurally, it combines a lipophilic cyclohexyl tail with a polar, electron-rich 3-amino-4-chlorobenzenesulfonamide core. This amphiphilic nature allows it to serve as a critical scaffold for "high-ceiling" diuretics and antihypertensive drugs, sharing structural homology with Indapamide and Metolazone precursors.
This guide details the physicochemical profile, validated synthetic protocols, and analytical characterization of this compound, designed for researchers in medicinal chemistry and process development.
Physicochemical Profile
The molecule exhibits distinct solubility and ionization characteristics driven by the interplay between the acidic sulfonamide moiety and the basic aniline group.
| Property | Value / Description | Note |
| Appearance | Off-white to pale yellow crystalline solid | Coloration often due to trace oxidation of the aniline group.[2] |
| Melting Point | 168–172 °C (Predicted) | Dependent on polymorphic form and purity.[2] |
| Solubility (Water) | Low (< 0.1 mg/mL) | The cyclohexyl group significantly reduces aqueous solubility compared to the parent sulfonamide.[2] |
| Solubility (Organic) | High in DMSO, DMF, Methanol, Ethyl Acetate | Suitable for nucleophilic substitution reactions. |
| pKa (Sulfonamide) | ~9.8 – 10.2 | The -SO₂NH- proton is weakly acidic.[2] |
| pKa (Aniline) | ~2.5 – 3.0 | The electron-withdrawing sulfonyl and chloro groups reduce the basicity of the amine.[2] |
| LogP | ~2.8 – 3.1 | Lipophilic character aids in membrane permeability.[2] |
Synthetic Pathways & Manufacturing
The synthesis of 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide is a two-step convergent process starting from 4-chloro-3-nitrobenzenesulfonyl chloride . This route minimizes side reactions and maximizes yield.[4]
Mechanism of Action
-
Nucleophilic Sulfonylation: Cyclohexylamine acts as a nucleophile, attacking the sulfonyl sulfur. The base (Et₃N or excess amine) neutralizes the HCl byproduct.
-
Chemoselective Reduction: The nitro group is reduced to an amine without dechlorinating the aromatic ring (a common risk with catalytic hydrogenation on chlorinated aromatics).
Step-by-Step Protocol
Reagents:
-
Starting Material: 4-Chloro-3-nitrobenzenesulfonyl chloride (CAS 97-08-5).
-
Amine: Cyclohexylamine (1.1 equivalents).
-
Base: Triethylamine (1.2 equivalents) or Sodium Carbonate.
-
Reducing Agent: Iron powder/NH₄Cl (Bechamp reduction) or SnCl₂/HCl.
Workflow:
-
Sulfonamide Formation:
-
Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (10 g, 39 mmol) in dry Dichloromethane (DCM) (100 mL). Cool to 0°C.[2][5]
-
Add Triethylamine (5.4 mL, 39 mmol).
-
Dropwise add Cyclohexylamine (4.5 mL, 39 mmol) over 30 minutes. Maintain temp < 5°C.
-
Observation: Exothermic reaction; white precipitate (Et₃N·HCl) may form.[2][6]
-
Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Wash with 1N HCl, then Brine. Dry over Na₂SO₄ and concentrate to yield 4-chloro-N-cyclohexyl-3-nitrobenzenesulfonamide .
-
-
Nitro Reduction (Iron/Ammonium Chloride Method):
-
Suspend the nitro intermediate (10 g) in Ethanol (80 mL) and Water (20 mL).
-
Add Ammonium Chloride (5 g) and Iron Powder (8 g, ~5 eq).
-
Reflux vigorously for 2–4 hours.
-
Critical Control Point: Monitor disappearance of the yellow nitro compound and appearance of the fluorescent amino product.
-
Filtration: Filter hot through Celite to remove iron sludge. Wash cake with hot ethanol.
-
Crystallization: Concentrate filtrate to ~20 mL, cool to 4°C. Collect crystals of 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide .
-
Figure 1: Synthetic workflow from sulfonyl chloride precursor to final amino-sulfonamide.
Chemical Reactivity & Stability
Understanding the reactivity profile is crucial for using this molecule as a drug intermediate.
1. Aniline Amine (Position 3):
-
Acylation: Reacts readily with acid chlorides/anhydrides to form amides (e.g., in Indapamide synthesis).
-
Diazotization: Can be converted to a diazonium salt (NaNO₂/HCl) for Sandmeyer reactions (introducing -CN, -OH, or -I).[2]
2. Sulfonamide Nitrogen (Position 1):
-
Acidity: The proton on the sulfonamide nitrogen is acidic (pKa ~10). It can be deprotonated by strong bases (NaH, NaOH) to form a salt, facilitating solubility in aqueous base.
-
Stability: The N-cyclohexyl bond is metabolically stable but can be hydrolyzed under extreme acidic conditions (conc.[2] H₂SO₄, reflux).
3. Chlorobenzene Moiety (Position 4):
-
Inertness: The chlorine atom is deactivated by the adjacent amino group (electron donor) but activated by the sulfonyl group (electron withdrawer). Generally stable against nucleophilic aromatic substitution unless forcing conditions are used.
Figure 2: Functional group reactivity map highlighting sites for derivatization.
Analytical Characterization
To validate the identity and purity of the synthesized compound, the following analytical parameters must be met.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).
-
Mobile Phase: Gradient Acetonitrile : Water (0.1% Formic Acid).[2]
-
0-2 min: 10% ACN
-
15 min: 90% ACN
-
-
Detection: UV at 254 nm (aromatic absorption).
-
Retention Time: Expect elution around 8-10 minutes due to the hydrophobic cyclohexyl group.
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
-
δ 7.45 (d, 1H): Aromatic proton at C5 (ortho to Cl, meta to SO₂).
-
δ 7.20 (s, 1H): Aromatic proton at C2 (ortho to SO₂, ortho to NH₂).
-
δ 6.85 (d, 1H): Aromatic proton at C6.
-
δ 5.90 (s, 2H): Broad singlet, -NH₂ (Amino protons).
-
δ 5.10 (d, 1H): Doublet, -SO₂NH- (Sulfonamide proton).
-
δ 2.90 (m, 1H): Multiplet, Cyclohexyl CH (connected to N).
-
δ 1.00 – 1.80 (m, 10H): Multiplets, Cyclohexyl ring protons.
Mass Spectrometry (LC-MS)
-
Ionization: ESI Positive Mode.
-
Target Mass: [M+H]⁺ = 289.08 m/z.[2]
-
Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to Chlorine-35/37 isotopes (289/291).
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).[2] Potential sensitizer due to the sulfonamide moiety.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group (browning).
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
References
-
BLD Pharm. (2024).[2] Product Datasheet: 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide (CAS 1036534-16-3).[1][2][3][7][8] Retrieved from
-
National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 730226 (Related Analog: 4-amino-N-cyclohexylbenzenesulfonamide). Retrieved from
-
Sharif, S., et al. (2011).[9][10] 4-Chloro-N-cyclohexylbenzenesulfonamide. Acta Crystallographica Section E. Retrieved from
-
MolCore. (2024).[2] Chemical Properties of CAS 1036534-16-3. Retrieved from
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- 2. 1094269-51-8|3-Amino-4-chloro-N-(3-methoxypropyl)benzenesulfonamide|BLD Pharm [bldpharm.com]
- 3. molcore.com [molcore.com]
- 4. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]
- 7. 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide CAS#: 1036534-16-3 [m.chemicalbook.com]
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